molecular formula C16H22N2O B2437434 N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide CAS No. 953170-86-0

N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide

Cat. No. B2437434
M. Wt: 258.365
InChI Key: YETLTDNXMWIKPN-UHFFFAOYSA-N
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Description

“N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to create compounds for the treatment of human diseases . The interest in this structure is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main methods . The first involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . The second method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .


Molecular Structure Analysis

The molecular structure of “N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide” is characterized by a pyrrolidine ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolidine derivatives often involve reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .


Physical And Chemical Properties Analysis

The empirical formula of “N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide” is C14H18N2O3, and its molecular weight is 262.30 .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Routes and Chemical Behavior : N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide is structurally related to pyrrolidine derivatives, which are crucial in the synthesis of various organic compounds. For instance, the synthesis and high yield of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide demonstrate the compound's relevance in developing synthetic methods involving multi-step nucleophilic substitution reactions and ester hydrolysis, offering potential pathways for analogous compounds (Zhou et al., 2021).

Biological Applications

Antimicrobial Agents : Pyrrole derivatives are known for their potent antibacterial activity against resistant strains such as vancomycin-resistant Enterococci and methicillin-resistant Staphylococcus aureus. This highlights the potential of N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide analogs in developing new antimicrobial agents (Dyatkina et al., 2002).

Agricultural Chemistry : The synthesis and bioactivity of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives showcase the compound's potential in agriculture, particularly in creating herbicides and fungicides, indicating a route for developing pest management solutions (Tian et al., 2009).

Material Science

Polymer Synthesis : The compound's structure is relevant in the synthesis of new polyamides with applications in advanced materials, suggesting its utility in creating polymers with specific mechanical and thermal properties for use in various industries (Liaw et al., 1998).

Therapeutic Research

While ensuring the exclusion of direct drug use, dosage, and side effect-related information, it's important to acknowledge the compound's structural relevance to fields like medicinal chemistry, where analogs and derivatives could be explored for their pharmacological properties. The synthesis of compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide demonstrates the potential of related structures in drug development, targeting specific diseases through inhibition of biological pathways (Zhou et al., 2008).

Future Directions

The future directions for “N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide” and similar compounds could involve further exploration of the pharmacophore space, modifications to the stereochemistry, and investigations into the effects of different substituents on the biological profile of the compounds . Additionally, new synthetic strategies could be developed to increase the number of C-nucleophiles reactive toward N-(4,4-diethoxybutyl)pyrimidin-2-amine, significantly expanding the applicability of this reaction and opening new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .

properties

IUPAC Name

N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-16(14-5-6-14)17-10-9-13-3-7-15(8-4-13)18-11-1-2-12-18/h3-4,7-8,14H,1-2,5-6,9-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETLTDNXMWIKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide

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